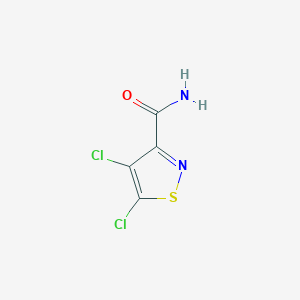

4,5-Dichloroisothiazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2OS/c5-1-2(4(7)9)8-10-3(1)6/h(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSPEDPJSQZQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4,5 Dichloroisothiazole 3 Carboxamide

Synthetic Pathways to the 4,5-Dichloroisothiazole Core Structure

The construction of the 4,5-Dichloroisothiazole-3-carboxamide molecule is a multi-step process that hinges on the initial formation of the isothiazole (B42339) ring, followed by the installation and modification of the carboxamide functional group.

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid and its Halide Precursors

The primary precursor for the target carboxamide is 4,5-Dichloroisothiazole-3-carboxylic acid. ontosight.ai This carboxylic acid is typically converted into a more reactive acyl halide, most commonly the acid chloride, to facilitate subsequent reactions. researchgate.net

The standard method for this transformation involves treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. Research has led to significant improvements in this procedure. For instance, the addition of a catalytic amount of dimethylformamide (DMF) to a mixture of 4,5-Dichloroisothiazole-3-carboxylic acid and thionyl chloride has been shown to optimize the reaction. researchgate.net This catalytic approach reduces the required amount of thionyl chloride from a large excess (5 to 15 equivalents) to a near-stoichiometric quantity (1.2 equivalents) and shortens the reaction time from 16 hours to just 3 hours. researchgate.net Alternative reagents for forming acyl chlorides from carboxylic acids include oxalyl chloride. biorxiv.orgfishersci.co.uk

Table 1: Reagents for the Formation of 4,5-Dichloroisothiazole-3-carbonyl chloride

| Reagent | Catalyst/Additive | Key Advantages |

|---|---|---|

| Thionyl chloride (SOCl₂) | Dimethylformamide (DMF) | Reduced reagent quantity, shorter reaction time. researchgate.net |

| Oxalyl chloride ((COCl)₂) | Dimethylformamide (DMF) | Often used for clean reactions as byproducts are gaseous. biorxiv.orgfishersci.co.uk |

Formation of the Carboxamide Functionality via Coupling Reactions

The formation of the amide bond is a cornerstone of organic synthesis. luxembourg-bio.com For this compound, this is typically achieved through two main pathways: reaction of the pre-formed acid chloride with an amine or direct coupling of the carboxylic acid with an amine.

The most direct method involves the acylation of an amine with 4,5-Dichloroisothiazole-3-carbonyl chloride. fishersci.co.uk This reaction, an example of the Schotten-Baumann reaction, can be performed with ammonia (B1221849), as well as primary and secondary aromatic or heterocyclic amines, to yield a diverse range of N-substituted amides. researchgate.netfishersci.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. biorxiv.orgresearchgate.net

Alternatively, modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid without the need to isolate the acid chloride intermediate. nih.gov This approach involves activating the carboxylic acid in situ. A wide array of coupling reagents has been developed for this purpose. luxembourg-bio.comnih.gov Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.govnih.gov Other classes of potent coupling agents include phosphonium (B103445) salts (e.g., BOP-Cl) and aminium/uronium salts (e.g., HATU). luxembourg-bio.comnih.gov These methods are valued for their mild reaction conditions and high yields. lookchemmall.com

Table 2: Selected Methods for Carboxamide Formation

| Starting Material | Reagents | Method Type |

|---|---|---|

| 4,5-Dichloroisothiazole-3-carbonyl chloride | Ammonia, Aromatic/Heterocyclic Amines, Base (e.g., Pyridine) | Acyl Halide Aminolysis. researchgate.netresearchgate.net |

| 4,5-Dichloroisothiazole-3-carboxylic acid | EDC, HOBt, DMAP, Amine | Carbodiimide-mediated Coupling. nih.govnih.gov |

| 4,5-Dichloroisothiazole-3-carboxylic acid | HATU, DIPEA, Amine | Aminium/Uronium Salt-mediated Coupling. luxembourg-bio.comnih.gov |

| 4,5-Dichloroisothiazole-3-carboxylic acid | BOP-Cl, Et₃N, Amine | Phosphonium Salt-mediated Coupling. nih.gov |

Targeted Functionalization and Modification at the Isothiazole Ring System

Further diversification of the this compound scaffold can be achieved by performing reactions on the isothiazole ring itself or on the carboxamide moiety.

Electrophilic and Nucleophilic Substitution Reactions on the Dichloroisothiazole Core

The dichlorinated isothiazole ring is electron-deficient, which dictates its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction for such electron-poor heterocyclic systems. nih.gov The chlorine atoms on the isothiazole ring can be displaced by potent nucleophiles. Studies on the closely related 4,5-dichloro-3-trichloromethylisothiazole have demonstrated that the chlorine atom at the C-5 position is selectively replaced by various heterocyclic amines, such as piperidine (B6355638) and morpholine. researchgate.net This regioselectivity is a key feature, allowing for controlled functionalization of the ring. researchgate.netnih.gov The reaction proceeds with the nucleophile attacking the electron-poor carbon, leading to the displacement of the chloride leaving group. masterorganicchemistry.com

Electrophilic Aromatic Substitution , on the other hand, is generally difficult on highly electron-deficient aromatic rings. wikipedia.orgbyjus.com Reactions like nitration, halogenation, or Friedel-Crafts acylation typically require electron-rich substrates. masterorganicchemistry.com Attempting such reactions on the 4,5-dichloroisothiazole core would likely require harsh conditions and may not proceed efficiently, as the electron-withdrawing nature of the two chlorine atoms and the isothiazole ring itself deactivates the system towards electrophilic attack. libretexts.org

Table 3: Substitution Reactions on the Dichloroisothiazole Core

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution (at C-5) | Heterocyclic amines (e.g., piperidine, morpholine) in DMF | Selective replacement of the 5-chlorine atom. researchgate.net |

| Electrophilic Substitution | Standard electrophiles (e.g., HNO₃/H₂SO₄) | Generally disfavored due to the electron-deficient nature of the ring. byjus.commasterorganicchemistry.com |

Derivatization at the Carboxamide Nitrogen and Other Peripheral Positions

Beyond the core, functionalization can be targeted at the carboxamide nitrogen or at other substituents that may have been introduced onto the ring. greyhoundchrom.compsu.edu If a functional group is introduced via nucleophilic substitution (as described in 2.2.1), it can serve as a handle for further derivatization. For example, a piperazine (B1678402) moiety introduced at the C-5 position can be subsequently acylated at its distal nitrogen atom, adding another layer of complexity and functionality to the molecule. researchgate.net

The carboxamide nitrogen of this compound itself is also a site for potential modification. While the lone pair on the amide nitrogen is delocalized into the carbonyl group, it can still undergo reactions such as N-alkylation or N-acylation under appropriate conditions. These derivatization strategies are crucial for creating libraries of related compounds to explore structure-activity relationships. thermofisher.com

Development of Sustainable Synthetic Protocols and Process Optimization for Isothiazole Carboxamides

Modern synthetic chemistry places a strong emphasis on process optimization and the development of sustainable, or "green," protocols. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Process optimization is exemplified by the refined synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride using catalytic DMF, which significantly reduces solvent and reagent use while shortening reaction times. researchgate.net

Broader sustainable strategies are being developed for the synthesis of the core isothiazole and related thiazole (B1198619) heterocycles. bepls.com One notable advancement is the development of a "neat" synthesis of isothiazoles, which proceeds without any solvent. rsc.org This method, promoted by ammonium (B1175870) thiocyanate, is both rapid and environmentally friendly. rsc.org Other green approaches applicable to the synthesis of related thiazole derivatives include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), employing catalyst-free conditions, and utilizing energy-efficient technologies such as microwave irradiation to accelerate reactions. bepls.com These principles can be adapted to the synthesis of isothiazole carboxamides to create more economical and ecologically sound manufacturing processes.

Chemical Reactivity and Mechanistic Studies of 4,5 Dichloroisothiazole 3 Carboxamide

Investigation of Ring-Opening and Ring-Closing Transformations of the Isothiazole (B42339) Moiety

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, exhibits a delicate balance of stability and reactivity. While generally stable, the ring can undergo transformations under specific conditions, influenced by factors such as nucleophilic attack, photochemical excitation, and thermal stress.

Computational studies on the isothiazole ring system have shed light on its intrinsic stability and potential decomposition pathways. These studies indicate that unimolecular decomposition can occur through the cleavage of the S-N or C-S bonds, leading to ring-opened intermediates. rsc.orgrsc.org The presence of electron-withdrawing groups, such as the chlorine atoms and the carboxamide group in 4,5-Dichloroisothiazole-3-carboxamide, is expected to influence the electron distribution within the ring and, consequently, its susceptibility to such transformations.

Ring-opening of the isothiazole nucleus can also be initiated by nucleophilic attack, particularly at the sulfur atom. While this has been more extensively studied in isothiazolium salts, the principles can be extended to neutral isothiazoles under certain conditions. The attack of a nucleophile on the sulfur atom can lead to the cleavage of the S-N bond, forming a linear intermediate that can then undergo further reactions.

Conversely, ring-closing reactions to form isothiazole derivatives are also a key aspect of their synthesis. These reactions often involve the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms in a linear or branched arrangement. The specific conditions for these cyclizations, including the choice of reagents and reaction temperature, are critical for achieving high yields of the desired isothiazole product.

Photochemical transformations of isothiazoles have also been reported, leading to isomerization and rearrangement products. These reactions typically proceed through excited states and can result in the formation of transient, high-energy intermediates that subsequently rearrange to more stable isomers.

Reactivity Profiles of Chlorine Substituents on the Isothiazole Ring

The two chlorine atoms attached to the isothiazole ring at the C-4 and C-5 positions are key determinants of the molecule's reactivity, particularly in nucleophilic substitution reactions. Experimental evidence from studies on related 4,5-dichloroisothiazole derivatives consistently demonstrates that the chlorine atom at the C-5 position is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C-4 position. researchgate.net

The general mechanism for these reactions is believed to be a nucleophilic aromatic substitution (SNAr). This process typically involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the isothiazole ring. In a subsequent step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The nature of the nucleophile plays a crucial role in the outcome of these reactions. Stronger nucleophiles will generally react more readily, and the reaction conditions, such as solvent and temperature, can also influence the rate and selectivity of the substitution.

Below is a table summarizing the selective nucleophilic substitution at the C-5 position in a related 4,5-dichloroisothiazole derivative.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine (B6355638) | 5-(Piperidin-1-yl)-4-chloro-3-trichloromethylisothiazole | 96 | researchgate.net |

| Morpholine | 4-(4-Chloro-3-(trichloromethyl)isothiazol-5-yl)morpholine | 92 | researchgate.net |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)-4-chloro-3-trichloromethylisothiazole | 81 | researchgate.net |

Amide Bond Transformations and Stability Considerations of the Carboxamide Group

The carboxamide group at the C-3 position is a robust functional group, yet it can undergo transformations under specific reaction conditions. The synthesis of a variety of N-substituted amides from 4,5-dichloroisothiazole-3-carbonyl chloride demonstrates that the amide bond can be readily formed and is stable under the conditions of acylation. researchgate.net

However, like all amide bonds, the carboxamide group in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH of the medium and the temperature. In acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Studies on the biotransformation of a structurally related 4,5-dihydroisoxazole-5-carboxamide have shown that hydrolysis of the amide bond is a key metabolic pathway, leading to the formation of the corresponding carboxylic acid and the amine. rrpharmacology.ru This suggests that the amide bond in this compound is also likely to be a site of metabolic cleavage.

The stability of the amide bond can also be influenced by the electronic nature of the isothiazole ring. The electron-withdrawing character of the dichloroisothiazole moiety may affect the electron density around the amide carbonyl, potentially influencing its reactivity towards nucleophiles.

Studies on Reaction Kinetics and Thermodynamics of this compound Synthesis and Derivatization

Detailed kinetic and thermodynamic studies on the synthesis and derivatization of this compound are essential for optimizing reaction conditions and understanding the underlying reaction mechanisms. While specific quantitative data for this particular compound are not extensively reported in the literature, general principles of reaction kinetics for nucleophilic aromatic substitution and amide bond formation are applicable.

The kinetics of the nucleophilic substitution of the C-5 chlorine atom are expected to follow a second-order rate law, being dependent on the concentrations of both the isothiazole substrate and the nucleophile. libretexts.org The rate of reaction will be influenced by the activation energy of the process, which is related to the stability of the transition state leading to the Meisenheimer intermediate. Factors that stabilize this intermediate, such as the electron-withdrawing nature of the isothiazole ring and its substituents, will lower the activation energy and increase the reaction rate.

Further computational and experimental studies are needed to determine the precise rate constants, activation energies, and thermodynamic parameters for the various reactions involving this compound. Such data would provide a more complete and quantitative understanding of its chemical reactivity.

Spectroscopic and Advanced Analytical Characterization of 4,5 Dichloroisothiazole 3 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govekb.egnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4,5-Dichloroisothiazole-3-carboxamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. nih.gov

For this compound, the ¹H NMR spectrum is expected to be relatively simple. The key signals would arise from the two protons of the primary amide (-CONH₂) group. These protons are chemically equivalent in some environments but can also appear as two distinct signals, typically in the range of 7.0-8.5 ppm, depending on the solvent and temperature. Their chemical shift is influenced by hydrogen bonding and the electronic effects of the adjacent carbonyl and isothiazole (B42339) ring.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity between different parts of the molecule. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| C=O (Amide) | 160-170 | Typical range for carbonyl carbons in amides. wisc.edu |

| C3 (Isothiazole) | 145-155 | Attached to the electron-withdrawing carboxamide group and adjacent to the ring nitrogen. |

| C4 (Isothiazole) | 125-135 | Attached to a chlorine atom. |

| C5 (Isothiazole) | 120-130 | Attached to a chlorine atom and adjacent to the sulfur atom. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determinationnih.govresearcher.life

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This precision allows for the calculation of a unique elemental formula, which is critical for confirming the identity of a newly synthesized compound or an unknown substance. nih.gov

For this compound (C₄H₂Cl₂N₂OS), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the structure.

The calculated monoisotopic mass for C₄H₂Cl₂N₂OS is 195.92649 Da. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to measure a value within a few parts per million (ppm) of this theoretical mass. nih.govaaqr.org

In addition to molecular formula confirmation, HRMS can provide structural information through analysis of fragmentation patterns (MS/MS). By inducing fragmentation of the parent ion, a unique fragmentation spectrum is generated that can help to piece together the different components of the molecule, further corroborating the proposed structure.

Table 2: HRMS Data for this compound and a Key Analogue

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Reference |

|---|---|---|---|

| This compound | C₄H₂Cl₂N₂OS | 195.92649 | Calculated |

| 4,5-Dichloroisothiazole-3-carboxylic acid | C₄HCl₂NO₂S | 196.91050 | nih.govuni.lu |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identificationnih.govresearchgate.net

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies. When a molecule is exposed to IR radiation, it absorbs the radiation at frequencies corresponding to its natural vibrational modes. Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations. nih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its key functional groups:

N-H Stretching: The primary amide group (-NH₂) will show one or two distinct stretching bands in the IR spectrum, typically in the region of 3200-3400 cm⁻¹. These bands are often absent or very weak in the Raman spectrum. nih.gov

C=O Stretching (Amide I band): A strong absorption in the IR spectrum is expected around 1650-1690 cm⁻¹ corresponding to the carbonyl stretch of the amide. This is one of the most characteristic bands for identifying amides. nih.gov

N-H Bending (Amide II band): This band, resulting from the bending of the N-H bond, appears in the IR spectrum around 1600-1650 cm⁻¹.

Isothiazole Ring Vibrations: The isothiazole ring will have several characteristic stretching and bending vibrations (C=C, C=N, C-S) in the fingerprint region (below 1500 cm⁻¹).

C-Cl Stretching: The carbon-chlorine bonds will produce stretching vibrations, typically observed in the 600-800 cm⁻¹ range.

Raman spectroscopy is often particularly useful for identifying symmetric vibrations and vibrations of the core heterocyclic ring structure. nih.gov The combination of IR and Raman provides a comprehensive profile of the molecule's functional groups. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Amide N-H | Stretching | 3200-3400 | IR |

| Amide C=O | Stretching (Amide I) | 1650-1690 | IR (strong), Raman (medium) |

| Amide N-H | Bending (Amide II) | 1600-1650 | IR |

| Isothiazole Ring | Ring Stretching | 1300-1500 | IR, Raman |

| C-Cl | Stretching | 600-800 | IR |

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysisresearchgate.nettandfonline.com

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves passing X-rays through a single, high-quality crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed to generate a detailed 3D model of the molecule. nih.gov

For this compound, a successful crystal structure determination would provide a wealth of information, including:

Unambiguous Confirmation of Constitution: It would definitively confirm the connectivity of all atoms in the molecule.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C=O, C-N, C-Cl, S-N) and bond angles within the molecule can be obtained.

Conformational Analysis: The technique reveals the preferred conformation (spatial arrangement of atoms) of the molecule in the solid state. lumenlearning.com This includes the planarity of the isothiazole ring and the orientation of the carboxamide group relative to the ring. mdpi.com

Intermolecular Interactions: It provides insights into how the molecules pack together in the crystal lattice, revealing important intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H protons and carbonyl oxygens of adjacent molecules) and halogen bonding.

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, demonstrates the utility of this technique for elucidating the detailed structural features of complex isothiazole derivatives. researchgate.net

Chromatographic Techniques (e.g., LC, HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used for both purity assessment and quantitative analysis of chemical compounds. The choice of technique depends on the analyte's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC): Given the polarity of the amide functional group, HPLC is the most suitable method for the analysis of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. A UV detector would be effective for detection, as the isothiazole ring is a chromophore. HPLC is used to:

Assess Purity: Determine the percentage purity of a sample by separating the main compound from any impurities or starting materials.

Quantitative Analysis: Accurately measure the concentration of the compound in a sample by comparing its peak area to that of a known standard.

Gas Chromatography (GC): Standard GC is typically used for volatile and thermally stable compounds. researchgate.net Due to the polarity and likely lower volatility of this compound, direct analysis by GC might be challenging. However, GC coupled with Mass Spectrometry (GC-MS) could be employed, potentially after a derivatization step to convert the polar amide into a more volatile derivative. nih.gov This approach is often used for the analysis of related isothiazolinones in environmental samples. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, LC-MS is a powerful tool for both qualitative and quantitative analysis. It can be used to detect and quantify the target compound at very low levels and to identify unknown impurities by analyzing their mass spectra.

Table 4: Application of Chromatographic Techniques for this compound

| Technique | Primary Application | Typical Conditions | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment, quantitative analysis | Reversed-phase (C18 column), Water/Acetonitrile mobile phase, UV detection | scispace.com |

| LC-MS | Trace-level quantification, impurity identification | Similar to HPLC, coupled with ESI-MS detector | researchgate.net |

| GC-MS | Analysis of related compounds (may require derivatization) | Capillary column, temperature programming, MS detection | nih.govsci-hub.se |

Exploration of Biological Activities and Molecular Target Engagement of 4,5 Dichloroisothiazole 3 Carboxamide Derivatives

Anti-Pathogen Research: Fungicidal and Antimicrobial Investigations

The isothiazole (B42339) nucleus is a cornerstone in the development of potent agents against various pathogens. Modifications of the 4,5-Dichloroisothiazole-3-carboxamide structure have led to the discovery of compounds with significant efficacy against economically important plant pathogens and a broad range of other microbes.

Derivatives of 3,4-dichloroisothiazole have demonstrated notable fungicidal activity, particularly against oomycetes, which are destructive plant pathogens responsible for diseases like downy mildew and late blight. nih.govrsc.org For instance, isotianil (B1240973), a derivative of 3,4-dichloroisothiazole-5-carboxylic acid, is a known fungicide that works by activating plant defense responses. mdpi.com

In a study aimed at discovering novel chemicals with both fungicidal activity and the ability to induce systemic acquired resistance (SAR), a series of 21 novel isothiazole–thiazole (B1198619) derivatives were synthesized. nih.govrsc.org Many of these compounds displayed excellent in vivo activity against Pseudoperonospora cubensis (cucumber downy mildew) and Phytophthora infestans (potato late blight). nih.govrsc.org One of the most potent compounds, designated 6u, exhibited exceptionally high efficacy. nih.gov

Table 1: In vivo Fungicidal Activity of Compound 6u against Oomycete Pathogens

| Pathogen | EC₅₀ (mg L⁻¹) |

| Pseudoperonospora cubensis | 0.046 |

| Phytophthora infestans | 0.20 |

This table presents the half-maximal effective concentration (EC₅₀) values for the isothiazole-thiazole derivative 6u, indicating its high potency against key plant pathogens.

The mechanism of action for compound 6u was investigated, with molecular docking studies suggesting it may act on the same target as the fungicide oxathiapiprolin, the oxysterol-binding protein (PcORP1). nih.govrsc.org Furthermore, treatment with compound 6u was found to significantly up-regulate the expression of the SAR gene pr1, indicating its ability to activate the salicylic (B10762653) acid pathway and enhance the plant's own defense mechanisms. nih.govrsc.org

The isothiazole ring is a key component in compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govjchemrev.com Thiazole and isothiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. nih.govekb.eg

Research has shown that these heterocyclic compounds possess significant potential as antimicrobial agents. researchgate.netmdpi.com For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives showed antimicrobial activity comparable to the standards norfloxacin (antibacterial) and fluconazole (antifungal). jchemrev.com The development of new thiazole derivatives continues to be an active area of research to combat the rise of drug-resistant bacterial strains. nih.gov The inherent antimicrobial potential of the isothiazole scaffold suggests that derivatives of this compound could be valuable leads in the development of new broad-spectrum antimicrobial agents. frontiersin.org

Antiviral Activity Studies and Elucidation of Antiviral Mechanisms (e.g., Anti-Orthopoxvirus Activity)

The isothiazole core has also been explored for its antiviral potential. nih.gov A notable example is the investigation of a thiosemicarbazone derivative, 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone (M&B 7714), in field trials against variola virus (smallpox), an orthopoxvirus. nih.gov Although this specific compound was found to be largely inactive in both therapeutic and prophylactic settings, the investigation highlights the interest in this chemical class for antiviral applications. nih.gov

The general mechanism of antiviral drugs often involves interfering with essential steps in the viral life cycle, such as attachment, entry, replication of the viral genome, or the assembly and release of new virus particles. nih.govmdpi.com More recent research into anti-orthopoxvirus agents has focused on targeting specific viral enzymes. For instance, a class of compounds was identified that inhibits the I7L proteinase, a cysteine proteinase essential for the processing of viral core proteins and morphogenesis in vaccinia virus (VV). nih.gov Inhibition of this enzyme blocks viral maturation. nih.gov While not directly involving this compound, this research demonstrates a viable strategy for developing anti-orthopoxvirus drugs by targeting key viral enzymes, a strategy that could be applied to novel isothiazole derivatives. mdpi.comintrepidalliance.org

Anticancer and Antitumor Research: Enzyme Inhibition and Cellular Pathway Modulation

Isothiazole derivatives have emerged as a promising scaffold in the design of novel anticancer agents. rsc.orgtandfonline.com Their therapeutic potential is often linked to their ability to inhibit key enzymes involved in cancer cell metabolism and resistance, and to modulate cellular pathways that control proliferation and cell death. nih.gov

Cancer cells often exhibit altered redox balances, making them vulnerable to agents that disrupt key antioxidant systems. The thioredoxin (TRX) and glutathione (B108866) (GSH) systems are crucial for maintaining this balance.

Thioredoxin Reductase 1 (TXNRD1): TXNRD1 is a key enzyme in the thioredoxin system, which plays a vital role in antioxidant defense and redox signaling. biorxiv.org Inhibition of TXNRD1 has been identified as a selective vulnerability in certain types of lung cancer. biorxiv.orgnih.gov Blocking TXNRD1 can lead to an accumulation of reactive oxygen species (ROS), glutathione depletion, and ultimately, a form of iron-dependent cell death called ferroptosis. biorxiv.orgnih.gov While direct inhibition by this compound derivatives is not explicitly detailed in the provided sources, the established role of TXNRD1 inhibitors as anticancer agents makes this enzyme a highly relevant potential target for this class of compounds. nih.gov

Glutathione S-Transferase (GST): GSTs are a family of enzymes involved in the detoxification of xenobiotics, including many chemotherapeutic drugs, by conjugating them with glutathione. mdpi.com Overexpression of GSTs is a common mechanism of drug resistance in cancer cells. Therefore, GST inhibitors are of great interest for combination cancer therapy. ed.ac.uk Various compounds, including phenoxyacetate herbicides, have been shown to inhibit human GST isoenzymes. nih.gov Given the structural features of isothiazole derivatives, they represent plausible candidates for the design of novel GST inhibitors.

Glutathione Reductase (GR): This enzyme is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), thereby maintaining the cellular GSH pool and the principal redox buffer of the cell. nih.gov Inhibition of GR leads to a decrease in the GSH/GSSG ratio, disrupting the cellular redox state and increasing susceptibility to oxidative stress. nih.gov Targeting GR is another strategy to compromise the antioxidant defenses of cancer cells.

Beyond enzyme inhibition, isothiazole and thiazole derivatives have been shown to directly impact cancer cell survival by interfering with cell cycle progression and inducing apoptosis (programmed cell death).

A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their anti-proliferative activities against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. nih.gov One compound, 5b , was particularly potent, with low micromolar IC₅₀ values. nih.gov

Table 2: Antiproliferative Activity of Thiazole-Naphthalene Derivative 5b

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 0.48 ± 0.03 |

| A549 (Lung Cancer) | 0.97 ± 0.13 |

This table shows the half-maximal inhibitory concentration (IC₅₀) for compound 5b, demonstrating its potent growth-inhibitory effects on two different cancer cell lines.

Mechanistic studies revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cells. nih.gov The mode of action was identified as the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.gov Similarly, nitrothiazole derivatives have been associated with cytotoxicity and the induction of apoptosis in cancer models, further supporting the potential of this heterocyclic system to modulate key cellular pathways involved in cancer progression. mdpi.com

Enzyme Inhibition Studies for Other Therapeutic Applications (e.g., Urease, α-Glucosidase)

While the primary focus of research on this compound and its derivatives has been on their applications in agriculture as fungicides and inducers of plant defense, the broader therapeutic potential of isothiazole-containing compounds has been explored. However, specific studies on the inhibitory activity of this compound against urease and α-glucosidase are not extensively documented in publicly available research.

In the general landscape of enzyme inhibition, various thiazole and carboxamide derivatives have been investigated for their potential to inhibit urease and α-glucosidase. For instance, a series of N-(phenylsulfonyl)thiazole-2-carboxamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activities, with some compounds showing promising effects compared to the commercial drug acarbose nih.gov. Similarly, other thiazole derivatives have been identified as a new class of α-glucosidase inhibitors through in vitro evaluation and molecular docking studies nih.gov. In the context of urease inhibition, various benzothiazole derivatives have demonstrated significant inhibitory effects researchgate.net. Thioxothiazolidinyl-acetamide derivatives have also been identified as potent urease inhibitors nih.gov.

These studies highlight the potential of the thiazole and carboxamide scaffolds in designing enzyme inhibitors. However, direct experimental data on this compound's efficacy against urease and α-glucosidase is currently lacking. Further research is required to determine if this specific compound or its close derivatives possess inhibitory activity against these enzymes, which could open new avenues for their therapeutic application.

Investigation of Plant Systemic Acquired Resistance (SAR) Activation Mechanisms

Derivatives of 3,4-Dichloroisothiazole have been identified as inducers of Systemic Acquired Resistance (SAR) in plants, a crucial defense mechanism that provides long-lasting, broad-spectrum protection against a variety of pathogens nih.govnih.govresearchgate.net. SAR is a state of enhanced defensive capacity triggered by a localized primary infection, leading to a systemic signal that primes the entire plant for a more rapid and robust response to subsequent attacks bayer.comfrontiersin.org.

The activation of SAR by isothiazole derivatives is closely linked to the salicylic acid (SA) signaling pathway nih.gov. SA is a key signaling molecule in plant immunity, and its accumulation is a hallmark of SAR induction frontiersin.org. Research on a novel isothiazole-thiazole derivative, compound 6u, which shares the dichloroisothiazole core, has provided insights into the mechanism of SAR activation. Treatment with this compound led to a significant upregulation of the pathogenesis-related gene pr1 nih.govnih.govresearchgate.net. The expression of pr1 is a well-established molecular marker for the activation of the SA-dependent SAR pathway.

The study demonstrated a time-dependent increase in pr1 gene expression following treatment with compound 6u, indicating a direct activation of this defense signaling cascade. This suggests that 3,4-dichloroisothiazole derivatives likely function as chemical elicitors that mimic the natural signals of pathogen attack, thereby triggering the plant's innate immune response.

Table 1: Upregulation of pr1 Gene Expression by an Isothiazole-Thiazole Derivative (Compound 6u)

| Treatment Time | Fold Increase in pr1 Expression |

| 24 hours | 43-fold |

| 48 hours | 122-fold |

Data sourced from a study on isothiazole-thiazole derivatives and their effect on systemic acquired resistance. nih.govnih.govresearchgate.net

This targeted activation of the SA pathway highlights the potential of dichloroisothiazole derivatives as effective plant activators, capable of enhancing crop resilience to diseases.

Interactions with Specific Biological Macromolecules and Pathways (e.g., Oxysterol Binding Protein PcORP1, Nuclear Bile Acid Receptor FXR)

Recent studies have begun to elucidate the specific molecular targets of isothiazole derivatives, revealing interactions with key proteins involved in fungal growth and potentially in other biological systems.

Oxysterol Binding Protein (PcORP1)

A significant breakthrough in understanding the fungicidal action of certain isothiazole derivatives has been the identification of the oxysterol-binding protein (OSBP) as a primary target nih.govacs.orgacs.org. Specifically, research on isothiazole-thiazole derivatives has shown that they may act on the same target as oxathiapiprolin, a potent fungicide that targets the OSBP homologue PcORP1 in oomycetes nih.govnih.govresearchgate.net.

Molecular docking studies have been employed to model the interaction between these isothiazole derivatives and PcORP1. These computational analyses help to visualize the potential binding modes and affinities of the compounds within the active site of the protein nih.govresearchgate.net. Cross-resistance studies have further validated that the target site of these novel fungicides is likely the same as that of oxathiapiprolin, which is known to be PcORP1 nih.govnih.govresearchgate.net. This interaction disrupts essential processes in the fungal cell, leading to its potent fungicidal activity.

Nuclear Bile Acid Receptor (FXR)

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. While the interaction of various small molecules with FXR is an active area of research for therapeutic purposes, there is currently no specific, publicly available scientific literature detailing the direct interaction or molecular docking of this compound with the nuclear bile acid receptor FXR. Molecular docking studies are a common approach to predict the binding of ligands to receptors like FXR, but such studies for this specific compound have not been reported in the reviewed literature. Therefore, the engagement of this compound with the FXR pathway remains an area for future investigation.

Computational Chemistry and Structure Activity Relationship Sar Methodologies for 4,5 Dichloroisothiazole 3 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 4,5-Dichloroisothiazole-3-carboxamide are not extensively documented in publicly available literature, the principles of QSAR can be applied to isothiazole (B42339) carboxamide derivatives to predict their biological activities.

QSAR studies on related thiazole (B1198619) and isothiazole derivatives have demonstrated the importance of various molecular descriptors in determining their therapeutic effects. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For a series of isothiazole carboxamides, a QSAR model would be developed by:

Data Set Compilation: Assembling a collection of isothiazole carboxamide analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Development: Employing statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to identify the descriptors that best correlate with the observed biological activity.

Model Validation: Assessing the predictive power of the developed model using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of isothiazole carboxamides might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position on the isothiazole ring are positively correlated with inhibitory activity against a particular enzyme. Such a model could then be used to predict the activity of novel, unsynthesized derivatives of this compound, guiding the synthesis of more potent compounds. Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could further refine these predictions by considering the three-dimensional arrangement of steric and electrostatic fields around the molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a small molecule (ligand), such as this compound, and its biological target, typically a protein or enzyme. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would involve:

Target Identification: Identifying a relevant biological target. For example, isothiazole derivatives have been investigated as inhibitors of various enzymes.

Binding Site Prediction: Locating the active site or a potential allosteric binding site on the target protein.

Conformational Sampling: Generating a multitude of possible conformations of the ligand within the binding site.

Scoring: Evaluating the binding affinity of each conformation using a scoring function that estimates the free energy of binding.

The results of a docking study could reveal key interactions, such as hydrogen bonds between the carboxamide group and amino acid residues in the active site, or halogen bonds involving the chlorine atoms.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. An MD simulation would track the movements of all atoms in the system, providing a more realistic representation of the binding event. This can help to:

Assess the stability of the predicted binding pose from docking.

Identify conformational changes in the protein upon ligand binding.

Calculate the binding free energy with greater accuracy.

For thiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes within the active site of target proteins. nih.gov These simulations can reveal the importance of specific interactions, such as hydrogen bonding and hydrophobic contacts, in maintaining the docked pose. nih.gov

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Prediction of binding mode to a target protein. | Identification of key amino acid interactions, preferred ligand conformation. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. | Assessment of binding stability, conformational changes, and binding free energy. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations on this compound and its derivatives can provide valuable information about their reactivity, stability, and spectroscopic properties.

Recent studies have utilized DFT calculations to analyze the assemblies of 3-substituted 4,5-dichloroisothiazole derivatives. rsc.org These calculations, performed at the PBE0-D3/def2-TZVP level of theory, have been instrumental in understanding the non-covalent interactions that govern the solid-state structures of these compounds. rsc.org The molecular electrostatic potential (MEP) surfaces generated from these calculations help to identify regions of the molecule that are prone to electrophilic or nucleophilic attack. rsc.orgrsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, a HOMO/LUMO analysis via DFT would reveal:

Electron-Donating and -Accepting Regions: The spatial distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Chemical Reactivity: A small HOMO-LUMO gap suggests high chemical reactivity, while a large gap indicates high stability. semanticscholar.org

Charge Transfer: The analysis can elucidate intramolecular charge transfer possibilities within the molecule.

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, complements the HOMO/LUMO analysis. For derivatives of 4,5-dichloroisothiazole, MEP surfaces have been used to reveal the existence of σ-holes opposite the C–Cl bonds, which helps to rationalize the formation of halogen bonds. rsc.org The MEP also highlights the negative potential around the nitrogen atom of the isothiazole ring and the oxygen atom of a carbonyl group, indicating their suitability for hydrogen bonding. rsc.org

| Orbital/Property | Significance | Information Gained for this compound |

| HOMO | Highest energy occupied molecular orbital | Indicates electron-donating capability and regions susceptible to electrophilic attack. |

| LUMO | Lowest energy unoccupied molecular orbital | Indicates electron-accepting capability and regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Electron Density | Distribution of electrons in the molecule | Visualized by MEP maps to predict reactive sites for non-covalent interactions. |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the carboxamide group relative to the isothiazole ring is of particular interest as it can influence the molecule's ability to interact with biological targets.

Ab initio computations on the related thiazole-4-carboxamide (B1297466) have indicated that the carboxamide group is constrained in a conformation where the amino group is cis-planar to the ring nitrogen. nih.gov This constrained conformation is stabilized by a combination of electrostatic and charge transfer interactions. nih.gov Similar computational studies on this compound would be crucial to determine its preferred conformation and the energetic barriers to rotation.

The molecular geometries of 3-substituted 4,5-dichloroisothiazoles have been determined through single-crystal X-ray diffraction and further analyzed using DFT calculations. rsc.orgrsc.org These studies provide precise bond lengths, bond angles, and torsion angles, which are essential for building accurate models for molecular docking and other computational studies. rsc.org

In Silico Prediction of Pharmacokinetic and ADMET Properties for Compound Optimization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. These computational models allow for the early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide the optimization of lead compounds.

For this compound, a range of ADMET properties can be predicted using various software tools and web servers. These predictions are typically based on the compound's structural features and physicochemical properties.

Absorption: Parameters such as oral bioavailability and intestinal absorption can be estimated. Lipinski's "Rule of Five" is often used as a preliminary filter for drug-likeness.

Distribution: Predictions can be made regarding plasma protein binding and the volume of distribution.

Metabolism: The potential for metabolism by cytochrome P450 enzymes can be assessed, and likely metabolic pathways can be predicted.

Excretion: The route and rate of elimination from the body can be estimated.

Toxicity: A variety of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity, can be flagged.

Studies on other thiazole derivatives have successfully employed in silico ADMET prediction to validate their potential as orally bioavailable drug candidates. nih.gov For example, predictions might indicate that this compound has good oral absorption but may be a substrate for a specific metabolic enzyme, suggesting a potential for drug-drug interactions. This information would be invaluable for designing derivatives with an improved ADMET profile.

| ADMET Property | Predicted Parameter | Importance in Drug Development |

| Absorption | Oral bioavailability, Caco-2 permeability | Determines if the compound can be effectively absorbed when taken orally. |

| Distribution | Plasma protein binding, Blood-brain barrier penetration | Influences the amount of free drug available to act on the target. |

| Metabolism | Cytochrome P450 inhibition/induction | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | Renal clearance | Indicates how the compound is eliminated from the body. |

| Toxicity | hERG inhibition, Ames mutagenicity | Flags potential for adverse effects. |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For this compound, a pharmacophore model could be developed based on a set of known active isothiazole derivatives. The process would involve:

Conformational Analysis: Generating a range of low-energy conformations for each active molecule.

Feature Identification: Identifying common pharmacophoric features among the active compounds.

Model Generation: Aligning the molecules based on these features to create a 3D pharmacophore model.

Model Validation: Using the model to screen a database of compounds and assess its ability to distinguish between active and inactive molecules.

A pharmacophore model for a series of isothiazole-based inhibitors might, for example, consist of a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the carboxamide nitrogen), and a hydrophobic feature (the dichloroisothiazole ring). This model could then be used as a 3D query to search for novel compounds with a similar arrangement of features, potentially leading to the discovery of new and diverse chemical scaffolds with the desired biological activity. Pharmacophore modeling has been successfully applied to other isothiazole-containing compounds to understand their structure-activity relationships and guide the design of new inhibitors. researchgate.net

Applications and Materials Science Research Involving 4,5 Dichloroisothiazole 3 Carboxamide and Isothiazole Scaffolds

Design and Development of Next-Generation Agrochemicals with Improved Efficacy

The isothiazole (B42339) scaffold is a crucial component in the development of modern agrochemicals, particularly fungicides. researchgate.net These compounds often function not by directly killing the pathogen but by inducing the plant's own defense mechanisms, a strategy known as host plant defense induction or systemic acquired resistance. apvma.gov.au

Research has shown that five-membered aromatic frameworks containing nitrogen and sulfur atoms, such as isothiazoles, have the potential for antifungal, antiviral, and plant defense-inducing activities. researchgate.net This has led to the successful commercialization of fungicides like isotianil (B1240973), which is used to manage rice blast. researchgate.net While isotianil (3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide) is a structural isomer of derivatives of the subject compound, its success highlights the potential of the dichloroisothiazole carboxamide core in agriculture. apvma.gov.au

Direct research on derivatives of 4,5-Dichloroisothiazole-3-carboxamide has confirmed their fungicidal potential. researchgate.net Studies have focused on synthesizing new biphenyl (B1667301) derivatives that incorporate the this compound fragment. These synthesized compounds have demonstrated pronounced fungicidal activity, underscoring the value of this specific chemical scaffold in creating next-generation agrochemicals with improved efficacy. researchgate.net Another related compound, imprimatinC1, has been identified as a plant immune-priming agent, further validating the isothiazole carboxamide structure as a key pharmacophore for inducing disease resistance in plants. nih.gov

| Compound/Derivative Class | Application/Activity | Mode of Action | Reference |

|---|---|---|---|

| Isotianil | Fungicide for rice blast | Host plant defense induction | researchgate.netapvma.gov.au |

| Biphenyl derivatives of this compound | Fungicidal | Not specified | researchgate.net |

| ImprimatinC1 | Plant immune-priming | Partial agonist of salicylic (B10762653) acid | nih.gov |

Pharmaceutical Lead Compound Identification and Optimization in Drug Discovery Pipelines

Isothiazoles are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including potential antiviral and antitumor properties. researchgate.netresearchgate.net The this compound structure has served as a valuable starting point for identifying and optimizing lead compounds in various drug discovery pipelines.

One notable example is in the development of antiviral agents. A derivative, N-(Adamantan-1-yl)-4,5-dichloroisothiazole-3-carboxamide, was synthesized and evaluated for its activity against orthopoxviruses. mdpi.com In these studies, it was identified as one of the most promising active compounds, demonstrating the scaffold's potential in addressing viral diseases. mdpi.com Furthermore, patents have cited this compound in the context of developing benzisothiazoles for the treatment of Hepatitis C virus (HCV) infection. google.com

In the field of oncology, the isothiazole carboxamide framework has been instrumental as a hit compound for inhibitor development. nih.gov A high-throughput screening campaign identified an isothiazole carboxamide that served as the foundation for a structure-based drug design program. nih.gov This effort led to the synthesis of VRX0466617, a selective inhibitor of Checkpoint Kinase 2 (Chk2), a significant target in cancer therapy. nih.gov Isothiazole derivatives are also being actively investigated as inhibitors for other cancer-related kinases, such as MEK1/MEK2 and TrkA. researchgate.net

The utility of this scaffold extends to antibacterial drug discovery. Isothiazole derivatives have been specifically developed and tested for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, a crucial enzyme for bacterial survival, presenting a potential pathway for new tuberculosis treatments. nih.gov

| Derivative Class | Therapeutic Area | Biological Target/Disease | Reference |

|---|---|---|---|

| N-(Adamantan-1-yl)-4,5-dichloroisothiazole-3-carboxamide | Antiviral | Orthopoxvirus | mdpi.com |

| Generic isothiazole carboxamide | Oncology | Checkpoint Kinase 2 (Chk2) | nih.gov |

| Generic isothiazole derivatives | Antibacterial | Mycobacterium tuberculosis DNA GyrB | nih.gov |

| Benzisothiazole derivatives | Antiviral | Hepatitis C Virus (HCV) | google.com |

Coordination Chemistry: Synthesis and Characterization of Metal Complexes as Ligands

The isothiazole ring, with its nitrogen and sulfur heteroatoms, possesses the ability to act as a ligand, coordinating with metal ions to form complexes. researchgate.net Despite the broad applications of isothiazole compounds in other fields, their coordination chemistry is a less explored area but one that holds significant potential. researchgate.netresearchgate.net The carboxamide group in this compound provides an additional coordination site, allowing for various binding modes (e.g., monodentate, bidentate, or bridging), which can lead to the formation of diverse metal-organic structures. researchgate.net

Lanthanide(III) Coordination Compounds and Photoluminescent Properties

The synthesis of lanthanide(III) coordination compounds with isothiazole-based ligands is an emerging area of research. researchgate.netresearchgate.net Lanthanide complexes are well-known for their unique photoluminescent properties, such as sharp, line-like emission bands and long luminescence lifetimes. These characteristics make them suitable for applications in bio-imaging, sensors, and light-emitting devices. The incorporation of isothiazole ligands like this compound into lanthanide complexes could modulate these photophysical properties, potentially leading to new functional materials. The electron-withdrawing chlorine atoms and the conjugated system of the isothiazole ring can influence the energy transfer from the ligand to the lanthanide ion (the "antenna effect"), which is crucial for efficient luminescence.

Transition Metal Complexes for Catalytic Applications (e.g., Suzuki Cross-Coupling Reactions)

While the coordination chemistry of isothiazoles is developing, their application in catalysis remains particularly underexplored. researchgate.net Transition metal complexes are the cornerstone of modern catalysis, facilitating a vast range of organic transformations, including carbon-carbon bond-forming reactions like the Suzuki cross-coupling. The electronic properties of the isothiazole ligand, modified by the two chlorine atoms and the carboxamide group, could influence the stability and reactivity of a coordinated metal center (e.g., palladium or nickel). This could potentially lead to novel catalysts with unique selectivity or activity. However, literature specifically detailing the use of this compound-metal complexes in Suzuki reactions or other catalytic applications is currently scarce, representing an open field for future investigation. researchgate.net

Role as Versatile Building Blocks in Complex Heterocyclic Synthesis

This compound is a valuable and versatile building block for the synthesis of more complex heterocyclic systems. Its functional groups—the carboxamide and two reactive chlorine atoms—provide multiple handles for chemical modification.

A key transformation is the dehydration of the carboxamide group using an agent like phosphorus pentoxide to form 4,5-dichloro-3-cyanoisothiazole. researchgate.netresearchgate.net The resulting cyanoisothiazole is a potent intermediate. The chlorine atom at the 5-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For example, it readily reacts with nucleophiles such as piperidine (B6355638), phenylthiols, and benzylthiols, which replace the C5-chlorine. researchgate.net

The compound also serves as a precursor for constructing multi-azole systems. Starting from 4,5-dichloroisothiazole-3-carboxylic acid (which can be derived from the carboxamide), chemists have developed synthetic routes to produce linked heterocyclic assemblies, such as 5-(4,5-dichloroisothiazol-3-yl)-1,3,4-thiadiazol-2-amine. researchgate.net This demonstrates how the core isothiazole unit can be elaborated into larger structures with potential biological activity. researchgate.net Additionally, the corresponding acid chloride, prepared from the carboxylic acid, reacts with aminobiphenyl derivatives to create complex amides with pronounced fungicidal properties. researchgate.net

| Starting Material | Key Transformation | Product Class | Reference |

|---|---|---|---|

| This compound | Dehydration (e.g., with P₂O₅) | 4,5-Dichloro-3-cyanoisothiazole | researchgate.net |

| 4,5-Dichloroisothiazole-3-carboxylic acid | Multi-step conversion via thiosemicarbazide | Isothiazolyl-thiadiazoles and -triazoles | researchgate.net |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | Amidation with aminobiphenyls | Biphenyl-containing isothiazole carboxamides | researchgate.net |

Investigation of Synergistic Interactions with Co-Administered Chemical Agents (e.g., Antitumor Agents)

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a powerful strategy in both agriculture and medicine. Isothiazole compounds have been reported to exhibit synergistic effects in various contexts. researchgate.net For instance, certain functionally substituted isothiazoles have shown synergy when used in combination with modern insecticides. researchgate.net

In oncology, the development of inhibitors for DNA damage signaling and repair pathways is fundamentally based on achieving synergy with conventional cancer treatments like chemotherapy and radiation. nih.gov As mentioned, an isothiazole carboxamide was the starting point for developing the Chk2 inhibitor VRX0466617. nih.gov The therapeutic rationale for such an inhibitor is to block the cell's ability to repair DNA damage induced by other agents. The inhibitor showed a pronounced effect in irradiated cells by blocking the kinase activity of Chk2, effectively sensitizing the cells to the radiation. nih.gov This interaction, where the inhibitor enhances the efficacy of radiation treatment, is a clear example of a synergistic therapeutic strategy, highlighting the potential of the isothiazole scaffold in the development of combination therapies for cancer.

Compound Index

| Compound Name |

|---|

| This compound |

| 4,5-Dichloroisothiazole-3-carboxylic acid |

| 4,5-Dichloro-3-cyanoisothiazole |

| 5-(4,5-dichloroisothiazol-3-yl)-1,3,4-thiadiazol-2-amine |

| Dichlobentiazox |

| ImprimatinC1 (3,4-dichloro-N-(2-cyano-phenyl)-5-isothiazole carboxamide) |

| Isotianil (3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide) |

| N-(Adamantan-1-yl)-4,5-dichloroisothiazole-3-carboxamide |

| Nickel |

| Palladium |

| Phosphorus pentoxide |

| Piperidine |

| Probenazole |

| Tiadinil |

| VRX0466617 |

Emerging Research Directions and Future Perspectives on 4,5 Dichloroisothiazole 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and materials science. researchgate.netresearchgate.net For 4,5-Dichloroisothiazole-3-carboxamide, these computational tools offer a powerful avenue for de novo design and optimization of novel derivatives with enhanced properties.

Generative AI algorithms , such as recurrent neural networks (RNNs), are being employed to explore the vast chemical space and generate novel molecular structures based on the 4,5-dichloroisothiazole scaffold. researchgate.net These algorithms can be trained on large datasets of known bioactive molecules to learn the underlying chemical rules and generate new compounds with a high probability of possessing desired activities. This approach accelerates the initial stages of discovery by proposing novel candidates that might not be conceived through traditional medicinal chemistry approaches.

Quantitative Structure-Activity Relationship (QSAR) models , powered by machine learning, are instrumental in predicting the biological activity of newly designed this compound analogs. nih.gov By analyzing the physicochemical properties and structural features of a series of related compounds, QSAR models can establish a mathematical relationship between the chemical structure and its biological effect. This allows for the rapid virtual screening of large libraries of compounds, prioritizing those with the highest predicted potency and selectivity for synthesis and experimental testing.

Furthermore, molecular docking and dynamics simulations , often enhanced with machine learning scoring functions, provide detailed insights into the binding interactions between this compound derivatives and their biological targets. These simulations can predict the binding affinity and mode of interaction, guiding the rational design of modifications to the lead compound to improve its efficacy and pharmacokinetic profile. The integration of these in silico methods is expected to significantly reduce the time and cost associated with the discovery and development of new therapeutic agents and functional materials based on this versatile chemical scaffold.

| Computational Approach | Application in this compound Research | Potential Impact |

| Generative AI (e.g., RNNs) | De novo design of novel derivatives with tailored properties. | Accelerates the discovery of new lead compounds. |

| QSAR Modeling | Prediction of biological activity and physicochemical properties. | Enables high-throughput virtual screening and prioritization of candidates. |

| Molecular Docking | Elucidation of binding interactions with biological targets. | Guides rational drug design and lead optimization. |

| Machine Learning Scoring | Improved prediction of binding affinities and poses. | Enhances the accuracy of virtual screening campaigns. |

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The isothiazole (B42339) core is a well-established pharmacophore present in a range of clinically used drugs. mdpi.com While the parent compound, 4,5-Dichloroisothiazole-3-carboxylic acid, has shown antiproliferative activity, the full therapeutic potential of its carboxamide derivative remains an active area of investigation. acs.org Researchers are increasingly exploring novel biological targets and underexplored therapeutic areas for isothiazole-based compounds.

Recent studies on various isothiazole derivatives have revealed a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, antimicrobial, and anti-inflammatory properties . nih.govmdpi.comakjournals.com This suggests that this compound and its analogs could be valuable leads for developing new therapies in these areas. For instance, isothiazole derivatives have been investigated as inhibitors of key enzymes implicated in cancer progression, such as histone deacetylases (HDACs), cyclin G-associated kinase (GAK), and the PI3K/mTOR signaling pathway. nih.govrsc.org

The exploration of isothiazoles in neurodegenerative diseases is another promising frontier. Certain thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, which could have neuroprotective effects in conditions characterized by excitotoxicity. uni-duesseldorf.de Given the structural similarities, this opens up the possibility of investigating this compound for similar applications.

Furthermore, the fungicidal properties of related dichloroisothiazole compounds in agricultural settings point towards the potential for developing novel antifungal agents for human and animal health. semanticscholar.org The unique chemical space occupied by this compound warrants a systematic screening against a diverse panel of biological targets to uncover new and unexpected therapeutic opportunities.

| Therapeutic Area | Potential Biological Targets | Supporting Evidence for Isothiazoles |

| Oncology | HDAC, GAK, PI3K/mTOR, Tyrosine Kinases | Antiproliferative activity of isothiazole derivatives. researchgate.netnih.govacs.org |

| Infectious Diseases | Bacterial and Fungal Enzymes | Antimicrobial and antifungal properties of isothiazoles. nih.govsemanticscholar.org |

| Metabolic Disorders | GPR120 | Antidiabetic potential of isothiazole-based compounds. nih.gov |

| Neurological Disorders | AMPA Receptors | Neuroprotective effects of thiazole-carboxamides. uni-duesseldorf.de |

| Inflammatory Diseases | COX Enzymes | Anti-inflammatory activity of isothiazole derivatives. nih.gov |

Advanced Materials and Nanotechnology Applications of Isothiazole-Based Constructs

Beyond its biological potential, the unique electronic and structural properties of the isothiazole ring make it an attractive building block for the development of advanced materials and nanotechnology applications. researchgate.net The parent compound, 4,5-Dichloroisothiazole-3-carboxylic acid, has been identified as a candidate for creating novel polymers and dyes, and its carboxamide derivative is expected to share this potential. akjournals.com

In the field of organic electronics , thiazole-containing molecules are being investigated as organic semiconductors. researchgate.net Their electron-accepting nature makes them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The planar structure of fused thiazole (B1198619) systems, such as thiazolo[5,4-d]thiazoles, facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in these devices. nih.gov The dichlorinated isothiazole core of this compound could be strategically incorporated into larger conjugated systems to tune their electronic properties.

The ability of the isothiazole nitrogen and sulfur atoms to coordinate with metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers . acs.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The carboxamide functional group in this compound provides an additional site for coordination or hydrogen bonding, which could be exploited in the design of self-assembling supramolecular structures.

Furthermore, the incorporation of isothiazole derivatives into nanoparticles and other nanostructures is an emerging area of research. uni-duesseldorf.de Such constructs could be designed for targeted drug delivery, with the isothiazole moiety providing a specific biological activity. The development of isothiazole-containing polymers also holds promise for creating new materials with tailored mechanical, thermal, and electronic properties. mdpi.com

| Application Area | Relevant Properties of Isothiazole Moiety | Potential Materials |

| Organic Electronics | Electron-accepting nature, planarity. | Organic semiconductors for OFETs, OPVs, OLEDs. |

| Coordination Chemistry | Metal-coordinating ability of N and S atoms. | Metal-organic frameworks (MOFs), coordination polymers. |

| Supramolecular Chemistry | Hydrogen bonding potential of carboxamide group. | Self-assembling materials, gels. |

| Nanomedicine | Biocompatibility and bioactivity. | Drug delivery systems, functionalized nanoparticles. |

| Polymer Science | Ability to be incorporated into polymer backbones. | Novel polymers with tailored properties. |

Development of Sustainable Synthesis and Biocatalytic Approaches for Carboxamide Production

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of carboxamides, including this compound, traditionally relies on methods that can generate significant waste and utilize harsh reagents. ucl.ac.uk Consequently, there is a strong impetus to develop greener synthetic routes.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly attractive alternative. rsc.org Enzymes operate under mild conditions, are highly selective, and are biodegradable. rsc.org For carboxamide synthesis, lipases have been shown to be effective in catalyzing the aminolysis of esters. akjournals.com This approach could be adapted for the production of this compound from its corresponding ester precursor. The use of immobilized enzymes in continuous-flow reactors further enhances the efficiency and sustainability of this process. akjournals.com